molecular formula C10H10O4 B8012275 Methyl-2-methyl-5-carboxybenzoic acid

Methyl-2-methyl-5-carboxybenzoic acid

Cat. No.: B8012275
M. Wt: 194.18 g/mol
InChI Key: CPSSMIFTUQKPSF-UHFFFAOYSA-N
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Description

Methyl-2-methyl-5-carboxybenzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methyl group, a carboxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-2-methyl-5-carboxybenzoic acid can be synthesized through several methods. One common approach involves the oxidation of methyl-2-methyl-5-methylbenzoate using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete oxidation of the methyl group to a carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of toluene derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl-2-methyl-5-carboxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl-2-methyl-5-carboxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl-2-methyl-5-carboxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The benzene ring’s substituents can modulate the compound’s electronic properties, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Methyl-2-methyl-5-carboxybenzoic acid can be compared with other similar compounds, such as:

    Methyl-3-methyl-4-carboxybenzoic acid: Differing in the position of the carboxyl group, which can influence its reactivity and applications.

    Methyl-2-methyl-4-carboxybenzoic acid: Similar structure but with variations in the substitution pattern, affecting its chemical properties.

Uniqueness: The unique substitution pattern of this compound provides distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4,5-dimethylbenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSMIFTUQKPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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